9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Strategy

This Fmoc-protected 3-aminoazetidine TFA salt is the definitive building block for Fmoc/tBu SPPS. It uniquely raises head-to-tail cyclization yields up to five-fold for tetrapeptides, provides complete resistance to α-chymotrypsin over 24 h, and allows chemoselective post-cyclization conjugation via its ring nitrogen. The TFA salt guarantees solubility in DMF/NMP for seamless automated synthesis.

Molecular Formula C20H19F3N2O4
Molecular Weight 408.377
CAS No. 2408972-92-7
Cat. No. B2400235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid
CAS2408972-92-7
Molecular FormulaC20H19F3N2O4
Molecular Weight408.377
Structural Identifiers
SMILESC1C(CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H18N2O2.C2HF3O2/c21-18(20-12-9-19-10-12)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;3-2(4,5)1(6)7/h1-8,12,17,19H,9-11H2,(H,20,21);(H,6,7)
InChIKeyCDLKNNBYAHBGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate TFA Salt: A Protected Azetidine Building Block for Peptide Synthesis and Medicinal Chemistry


9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid (CAS 2408972-92-7) is an Fmoc-protected 3-aminoazetidine derivative supplied as its trifluoroacetic acid (TFA) salt. It belongs to the class of conformationally constrained, saturated nitrogen heterocycle building blocks widely employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry [1]. The Fmoc (9-fluorenylmethoxycarbonyl) group provides base-labile protection of the exocyclic amine, while the TFA salt form enhances solubility in polar organic solvents, facilitating handling and purification workflows [2]. The azetidine core—a four-membered ring with one nitrogen atom—introduces conformational rigidity and serves as a turn-inducing element when incorporated into peptide backbones [3].

Why Generic Substitution Fails for 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate TFA Salt in Peptide and Peptidomimetic Programs


Protected 3-aminoazetidine building blocks are not interchangeable across protecting group strategies (Fmoc, Boc, Cbz) or ring-size analogs (pyrrolidine, piperidine) because they differ fundamentally in their orthogonal deprotection chemistry, conformational constraints, and nucleophilic reactivity. The Fmoc variant is uniquely compatible with the Fmoc/tBu SPPS paradigm, where the base-labile Fmoc group remains stable during the acidic TFA cleavage steps used to remove side-chain protecting groups . In contrast, the Boc-protected analog (CAS 193269-78-2) would be cleaved under those same acidic conditions, rendering it unsuitable for standard Fmoc-SPPS workflows . Furthermore, the four-membered azetidine ring imposes conformational restrictions distinct from five-membered pyrrolidine analogs, directly impacting cyclization efficiency and protease stability of resulting peptide products [1]. Substituting without evaluating these parameters risks synthetic failure or altered biological readout.

Quantitative Differentiation Evidence for 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate TFA Salt Versus Key Comparators


Orthogonal Protection: Fmoc Stability Under Acidic TFA Conditions Versus Boc-Protected Azetidine

The Fmoc group on the target compound is stable under the acidic conditions (20–90% TFA) used to cleave side-chain Boc, tBu, and Trt protecting groups during standard Fmoc/tBu SPPS. In contrast, Boc-3-aminoazetidine (CAS 193269-78-2) would undergo rapid N-deprotection under the same TFA conditions, destroying the orthogonal protection scheme essential for sequential peptide assembly . This orthogonal stability is a foundational requirement for incorporation into Fmoc-SPPS workflows; Fmoc is specifically documented to withstand cleavage conditions of Boc/tBu (TFA) and Z/Bzl (HF) .

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Strategy

Macrocyclization Yield: 3-Aminoazetidine Modification Provides up to Five-Fold Improvement Over Homodetic Peptide Controls

Incorporation of the 3-aminoazetidine (3-AAz) subunit—the core scaffold of the target compound after Fmoc deprotection—into linear peptide precursors greatly improves macrocyclization efficiency. In a systematic study of 28 examples across tetra-, penta-, and hexapeptides, azetidine-modified cyclic peptides (AMCPs) were isolated in consistently higher yields than their homodetic (all-amide) counterparts under identical conditions using DEPBT activation [1]. For tetrapeptides, the homodetic controls either failed to cyclize (producing only dimeric octapeptide in 20% yield) or gave inseparable epimer mixtures, whereas azetidine modification provided cyclic tetrapeptides in four- to five-fold higher isolated yields [1]. Even in cases where both modified and unmodified precursors cyclized, the azetidine-modified peptides consistently outperformed the homodetic sequence [1].

Cyclic Peptide Synthesis Macrocyclization Turn-Inducing Element

Protease Stability: Azetidine-Modified Cyclohexapeptide Shows Complete Resistance to α-Chymotrypsin Over 24 Hours Versus Near-Total Degradation of Homodetic Control

In a comparative proteolytic stability assay, the azetidine-modified cyclic hexapeptide cyclo(Thr-Asp-Lys-GAz-Trp-Gly) (38, where GAz replaces Gly³ with the 3-AAz-modified residue) displayed no measurable proteolysis over 24 hours at 25 μM α-chymotrypsin [1]. In contrast, the homodetic control cyclo(Thr-Asp-Lys-Gly-Trp-Gly) (37) showed near-complete disappearance of the starting peptide peak within 24 hours, with only ~5% remaining and formation of two linear degradation products (39 and 40) [1]. Even at elevated enzyme concentration (125 μM), the azetidine-modified peptide remained stable [1]. The authors attribute this protection to interference with enzyme-substrate binding at the amide bond adjacent to the azetidine modification [1].

Proteolytic Stability Peptide Therapeutics α-Chymotrypsin Assay

Differential Amine Nucleophilicity: 3-Aminoazetidine Exhibits 100-Fold Reactivity Range Versus 70-Fold for 3-Aminopyrrolidine in Dendrimer Synthesis

In a competition-based study of diamine linkers for dendrimer synthesis, the nucleophilicity of the individual amine groups within 3-aminoazetidine varies by 100 times, compared to 70 times for 3-aminopyrrolidine and 20 times for 4-aminopiperidine [1]. Azetidine itself was found to be 40 times more reactive than a nine-membered cyclic amine and 320 times more reactive than benzylamine [1]. This greater differential nucleophilicity between the two amine centers in 3-aminoazetidine (endocyclic vs. exocyclic) provides enhanced chemoselectivity for sequential functionalization without requiring additional orthogonal protecting group manipulations beyond the Fmoc already installed [1].

Chemoselective Ligation Nucleophilicity Diamine Linker Design

Acid Stability Advantage of Azetidine Over Oxetane: TFA Compatibility for Side-Chain Deprotection Without Ring Opening

Azetidine-modified cyclic peptides withstand strongly acidic conditions (TFA/TIS/CH₂Cl₂, up to 90:5:5) required for global side-chain deprotection without evidence of azetidine ring opening, even for substrates containing multiple Arg(Pbf) residues [1]. This stands in direct contrast to the previously reported 3-aminooxetane analogs, whose instability to acidic conditions limited their utility in peptide synthesis [1][2]. The Saunders 2024 study explicitly notes that the azetidine system 'was expected to be significantly more stable to acidic conditions whilst maintaining the turn-inducing abilities' compared to the oxetane isostere [1].

Acid Stability Peptide Deprotection Ring Strain Tolerance

Conformational Constraint: Azetidine pKa and Ring Geometry Versus Pyrrolidine in Drug Discovery Building Blocks

The azetidine ring (pKa of conjugate acid = 11.29) is slightly more basic than pyrrolidine (pKa = 11.27) and has a smaller ring size with distinct conformational preferences [1][2]. Azetidines are recognized in medicinal chemistry for their ability to introduce conformational constraint and modulate physicochemical properties, with the strained four-membered ring providing a unique balance of rigidity and synthetic accessibility [3]. In a systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, both pKa and LogP values were considerably affected by the conformational preferences of the corresponding ring systems, and intrinsic microsomal clearance measurements demonstrated high metabolic stability across the azetidine series [4]. These differences mean the 3-aminoazetidine scaffold cannot be simply replaced by a pyrrolidine analog without altering the basicity, conformation, and metabolic profile of the resulting molecule.

Conformational Restriction Basicity Physicochemical Optimization

Optimal Application Scenarios for 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate TFA Salt Based on Quantitative Differentiation Evidence


Fmoc-SPPS Synthesis of Conformationally Constrained Cyclic Peptides (4–6 Residues)

This building block is ideally suited for Fmoc/tBu solid-phase peptide synthesis of small head-to-tail cyclic peptides where conventional homodetic sequences fail to cyclize or produce very low yields. The Fmoc group allows direct incorporation into standard automated SPPS workflows using 20% piperidine/DMF deprotection, while the TFA salt form ensures adequate solubility in DMF and NMP coupling solvents [1]. The 3-aminoazetidine subunit, once installed, acts as a turn-inducing element that improves macrocyclization yields by up to five-fold compared to unmodified sequences, with particular benefit for tetrapeptides where homodetic cyclization typically fails [2]. Post-cyclization TFA deprotection of side chains proceeds without azetidine ring opening, and the liberated azetidine secondary amine provides a handle for late-stage functionalization via acylation, sulfonylation, or SNAr chemistry [2].

Protease-Resistant Peptide Therapeutic Lead Optimization

In peptide therapeutic programs where proteolytic degradation limits half-life, the 3-aminoazetidine building block can be used to replace specific amide bonds that are susceptible to serine protease cleavage. The quantitative evidence demonstrates complete resistance to α-chymotrypsin over 24 hours when the azetidine modification is placed adjacent to the scissile amide bond, compared to ~95% degradation of the homodetic control under identical conditions [2]. This strategy allows medicinal chemists to perform targeted stabilization of labile positions identified during metabolic profiling, without altering the side-chain pharmacophores required for target engagement. The Fmoc protection ensures compatibility with parallel synthesis of analog libraries for SAR exploration [1].

Chemoselective Bioconjugation via Orthogonal Azetidine Nitrogen Functionalization

The Fmoc-protected 3-aminoazetidine building block enables a dual-functionalization strategy: the Fmoc-protected exocyclic amine is used for peptide backbone elongation during SPPS, while the azetidine ring nitrogen (revealed after Cbz or Boc deprotection post-cyclization) serves as an orthogonal conjugation site for biotin, fluorescent dyes, azide handles, or drug-linker payloads [2]. This approach avoids consuming lysine side-chain amines for conjugation, preserving them for target binding. The 100-fold nucleophilicity differential between the two amine centers in 3-aminoazetidine [3] facilitates chemoselective derivatization with minimal cross-reactivity. Demonstrated conjugations include dansyl, biotin, azide, and 2-chloropyrimidine modifications in good overall yields [2].

Medicinal Chemistry Scaffold for Conformationally Restricted Bioisostere Exploration

In early-stage drug discovery programs seeking to improve ligand efficiency through conformational restriction, the 3-aminoazetidine core provides a distinct scaffold with a pKa (11.29) comparable to pyrrolidine but with significantly different ring geometry and conformational preferences [4][5]. The Fmoc-protected TFA salt form is a ready-to-use building block for library synthesis, enabling rapid exploration of azetidine-containing analogs in structure-activity relationship studies. The metabolic stability of azetidine-containing compounds, as demonstrated by high intrinsic microsomal clearance stability in systematic studies [6], supports their use in hit-to-lead optimization campaigns where maintaining favorable ADME properties is critical.

Quote Request

Request a Quote for 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.